1-Heptanethiol
Description
Fundamental Principles of 1-Heptanethiol SAM Formation on Substrates
The formation of this compound SAMs is a complex process governed by the interplay between the thiol headgroup, the alkyl chain, and the substrate surface. This process involves specific adsorption mechanisms, is sensitive to the atomic arrangement of the substrate, and follows distinct kinetic pathways.
The adsorption of this compound onto noble metal surfaces like gold and copper is primarily a chemisorption process. The sulfur headgroup of the thiol molecule exhibits a strong affinity for these metals, leading to the formation of a stable metal-thiolate bond.
On gold surfaces , the process involves the oxidative addition of the S-H bond to the gold, resulting in the formation of a gold-thiolate (Au-S) species and the release of hydrogen. This interaction is strong and leads to a significant transfer of electron density from the gold surface to the sulfur atom, creating a polar Au⁺-S⁻ bond researchgate.net. This charge redistribution is a key factor in modifying the electronic properties of the gold surface researchgate.net. The interaction is not merely with a single gold atom but involves the gold surface lattice, stabilizing the structure.
On copper surfaces , such as Cu(110), the adsorption of heptanethiol also proceeds via the formation of a copper-thiolate bond. The process is initiated by the molecule first existing in a weakly bound, physisorbed state, especially at lower temperatures (below 200 K) acs.org. As the temperature increases or with sufficient time, this precursor state transitions into a more stable, chemisorbed monolayer acs.org. Heating this chemisorbed layer eventually leads to the dissociative desorption of the alkyl chain acs.org.
The atomic arrangement of the substrate surface, or its crystallography, plays a crucial role in dictating the final structure and ordering of the this compound SAM.
On the flat, hexagonally packed Au(111) surface, alkanethiols like this compound typically form a highly ordered, close-packed (√3 × √3)R30° structure. However, the architecture of SAMs is significantly affected by the presence of atomic steps and terraces found on other crystallographic surfaces. A study on hexadecanethiol, a longer-chain alkanethiol, demonstrated that while well-ordered SAMs form on Au(111) and Au(211) surfaces, the structure becomes progressively more disordered on Au(311) and Au(221) surfaces researchgate.net. This transition from order to disorder is critically dependent on the substrate morphology, which influences the energy required to alter the dihedral angle between the Au-S-C₁-C₂ bonds of the adsorbed molecules researchgate.net. The steps on these surfaces also induce preferential tilt orientations, creating long-range order researchgate.net.
For Cu(110) , the substrate's rectangular surface lattice influences the formation of various superstructures depending on the coverage of the heptanethiolate. In contrast to the disordered physisorbed layers, the chemisorbed phase exhibits distinct ordered patterns. Upon heating a saturated monolayer to 350 K, a well-ordered (³² ₓ ₂) superstructure is observed acs.org.
| Substrate | Observed SAM Structure | Reference |
| Au(111) | Typically (√3 × √3)R30° for alkanethiols | mdpi.com |
| Au(211) | Well-ordered SAMs | researchgate.net |
| Au(311) | Mixed ordered-disordered structures | researchgate.net |
| Au(221) | Fully disordered structures | researchgate.net |
| Cu(110) | Well-ordered (³² ₓ ₂) structure after heating | acs.org |
The formation of a this compound SAM is not instantaneous but follows a kinetic process that can be described in several stages. The assembly is influenced by factors such as the concentration of the thiol in the solution and the properties of the substrate.
The kinetics of SAM formation on nanoparticle surfaces, which can be studied at the single-particle level, reveal that the process is often limited by the growth of the layer across the surface rsc.org. Two primary modes for SAM growth have been suggested:
Spillover: Adsorbed thiols migrate from their initial binding sites across the nanoparticle surface. This mode is dominant at low thiol concentrations rsc.org.
Direct Adsorption: Thiol molecules adsorb directly from the solution onto available surface sites. This mode becomes more prevalent at higher thiol concentrations rsc.org.
On planar substrates like Cu(110), the formation of the chemisorbed monolayer occurs via a physisorbed precursor state acs.org. Studies on similar alkanethiol systems on Au(111) show a progression over time. Initially, at very short deposition times (e.g., 1 minute), disordered or partially ordered phases form. As the deposition time increases (e.g., 10 minutes), a mixture of phases can coexist, including an ordered row phase and a more closely packed, well-ordered phase mdpi.com. With sufficient time (e.g., 1 hour), a uniform, well-ordered, and closely packed monolayer is achieved mdpi.com. This kinetic process is driven by the system seeking its thermodynamically most stable state, which involves the ordering of the alkyl chains to maximize van der Waals interactions.
Structural and Morphological Characterization of this compound SAMs
A suite of surface-sensitive analytical techniques is employed to investigate the structure, conformation, packing density, and surface morphology of this compound SAMs at the molecular level.
Spectroscopic techniques provide detailed information about the chemical composition, electronic structure, and molecular orientation within the SAM.
X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition of the monolayer and the nature of the sulfur-substrate bond. For heptanethiol on Cu(110), XPS can be used to monitor the presence of sulfur and carbon on the surface, confirming the adsorption of the molecule acs.org. By analyzing the binding energies of the S 2p, C 1s, and substrate (e.g., Au 4f) core levels, one can verify the formation of the thiolate bond. For example, in a study of amide-containing alkanethiols on Au(111), the relative peak intensity of chemisorbed sulfur against Au 4f increased with deposition time, indicating a growing surface coverage until a saturated monolayer was formed mdpi.com.
| Deposition Time | Relative XPS Peak Intensity (S/Au) | Reference |
| 1 min | 0.0022 | mdpi.com |
| 10 min | 0.0068 | mdpi.com |
| 1 hour | 0.0070 | mdpi.com |
Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electronic states and can determine the work function of the modified surface, providing insight into the electronic effects of the SAM.
Fourier-Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS) is sensitive to the vibrational modes of the alkyl chains. The position of the methylene (CH₂) stretching frequencies is indicative of the conformational order of the chains. In a well-ordered, all-trans conformation, these frequencies are observed at lower wavenumbers compared to a disordered, gauche-rich conformation.
Surface-Enhanced Raman Scattering (SERS) utilizes the plasmon resonance of nanostructured noble metal substrates to dramatically enhance the Raman signal of the adsorbed molecules, allowing for the detection of vibrational modes with high sensitivity.
Real-space imaging techniques are indispensable for visualizing the two-dimensional structure and morphology of the SAMs.
Scanning Tunneling Microscopy (STM) is a powerful tool that can achieve atomic or molecular resolution on conductive surfaces. It probes the local density of electronic states of the sample, allowing for the direct visualization of the packing arrangement of this compound molecules within the monolayer mpg.de. STM images can reveal the long-range order of the SAM, identify different phases, and visualize surface defects such as domain boundaries, pits in the underlying substrate, and vacancies within the monolayer mdpi.commpg.de. For instance, STM has been used to observe the coexistence of different structural phases of alkanethiol SAMs on Au(111) during the assembly process mdpi.com.
Atomic Force Microscopy (AFM) maps the surface topography by scanning a sharp tip attached to a cantilever over the sample. Unlike STM, AFM is not limited to conductive samples. In its various modes, AFM can provide information about the height of the monolayer, its frictional properties (Lateral Force Microscopy), and its mechanical properties. It is particularly useful for assessing the large-scale uniformity of the SAM and identifying areas of incomplete monolayer formation or multilayer aggregation researchgate.netuni-regensburg.de.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptane-1-thiol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3 | |
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InChI Key |
VPIAKHNXCOTPAY-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3[CH2]6SH, Array, C7H16S | |
| Record name | 1-HEPTANETHIOL | |
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DSSTOX Substance ID |
DTXSID3061841 | |
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Molecular Weight |
132.27 g/mol | |
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Physical Description |
1-heptanethiol is a colorless liquid with a strong unpleasant odor. Mp: -41.3 °C; bp: 177 °C. Density: 0.84 g cm-3. Insoluble in water., Colorless liquid with a strong odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; Onion aroma, Colorless liquid with a strong odor. | |
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Boiling Point |
351 °F at 760 mmHg (NIOSH, 2023), 175.00 °C. @ 765.00 mm Hg, 176 °C, 351 °F | |
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Flash Point |
115 °F (NIOSH, 2023), 46 °C, 46 °C c.c., 115 °F | |
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Solubility |
Insoluble (NIOSH, 2023), 0.00926 mg/mL at 20 °C, Solubility in water: very poor, Practically insoluble or insoluble in water, Soluble (in ethanol), Insoluble | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.840-0.846, 0.84 | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
1.31 [mmHg], Vapor pressure, kPa at 25 °C: 0.17 | |
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CAS No. |
1639-09-4 | |
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Radical Addition to 1 Heptene Thiol Ene Reaction :this Method Involves the Anti Markovnikov Addition of a Sulfur Containing Molecule to the Double Bond of 1 Heptene.wikipedia.orgwikipedia.orglibretexts.org
Advanced Characterization Techniques for Synthetic Validation
Following synthesis and purification, a suite of analytical techniques is employed to confirm the identity and assess the purity of this compound.
Spectroscopic Confirmation (e.g., FT-IR, ¹H NMR, Mass Spectrometry)
Spectroscopic methods provide fingerprint information that confirms the molecular structure of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is typically recorded on a neat liquid sample. nih.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~2550 | S-H stretch | Thiol |
| 2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) |
| ~1465 | C-H bend | Alkyl (CH₂) |
| ~600-800 | C-S stretch | Thioether linkage |
Data sourced from NIST Chemistry WebBook. alfa-chemistry.comrsc.orgrsc.org
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule, confirming the connectivity of the alkyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.51 | Quartet | 2H | -CH₂-SH |
| ~1.57 | Quintet | 2H | -CH₂-CH₂SH |
| ~1.2-1.4 | Multiplet | 8H | -(CH₂)₄- |
| ~0.89 | Triplet | 3H | -CH₃ |
Assignments are based on typical chemical shifts for alkanethiols and splitting patterns predicted by the n+1 rule. nih.govresearchgate.net
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak confirms the compound's molecular weight. alfa-chemistry.com
| m/z (Mass-to-Charge Ratio) | Ion Identity | Significance |
| 132 | [C₇H₁₆S]⁺˙ | Molecular Ion (M⁺˙) |
| 99 | [M - SH]⁺ | Loss of sulfhydryl radical |
| 70 | [C₅H₁₀]⁺˙ | McLafferty rearrangement product |
| 47 | [CH₂SH]⁺ | Alpha-cleavage product |
Data sourced from NIST Chemistry WebBook. nist.gov
Chromatographic Purity Assessment (e.g., GC, HPLC)
Chromatographic techniques are essential for quantifying the purity of the synthesized this compound by separating it from any remaining starting materials or by-products.
Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile compounds like this compound. A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. Purity is typically reported as a percentage of the total area of all detected peaks. researchgate.netharvard.edunih.gov Commercial suppliers often guarantee a purity of ≥98.0% as determined by GC. sigmaaldrich.com A flame ionization detector (FID) is commonly used for its sensitivity to hydrocarbons.
High-Performance Liquid Chromatography (HPLC): While GC is more common for this compound, HPLC can also be used for purity analysis, particularly for less volatile by-products or when derivatization is employed. In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. Because this compound lacks a strong UV chromophore, detection may require a universal detector like an evaporative light scattering detector (ELSD) or derivatization to attach a UV-active group. Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful tool for both separation and identification of impurities. wikipedia.org
Structural Elucidation Methodologies
The unambiguous confirmation of the structure of this compound relies on the synergistic use of the analytical techniques described above. The process of structural elucidation follows a logical progression:
Mass Spectrometry first establishes the molecular weight of the compound (132 g/mol ) and provides key fragmentation data that suggests an alkyl thiol structure. nist.gov
FT-IR Spectroscopy then confirms the presence of the defining functional groups: the S-H bond (around 2550 cm⁻¹) and the alkyl C-H bonds (2850-2960 cm⁻¹). nih.gov
¹H NMR Spectroscopy provides the final piece of the puzzle by detailing the specific arrangement of the atoms. It confirms the straight-chain heptyl structure and definitively places the thiol group at the terminal (position 1) carbon, as evidenced by the characteristic chemical shift and splitting pattern of the protons on the carbon adjacent to the sulfur (-CH₂-SH). researchgate.net
Finally, Chromatographic techniques (GC or HPLC) validate the purity of the sample, ensuring that the spectroscopic data corresponds to the main component and is not confounded by significant impurities. sigmaaldrich.com
Together, this combination of spectroscopic and chromatographic data provides a comprehensive and definitive validation of the successful synthesis and purification of this compound.
1 Heptanethiol in Self Assembled Monolayer Sam Systems
Structural and Morphological Characterization of 1-Heptanethiol SAMs
Electrochemical Probing of SAM Integrity and Electron Transfer
The integrity of this compound self-assembled monolayers (SAMs) and the kinetics of electron transfer across them are critical parameters for their application in molecular electronics and sensing. Electrochemical techniques are paramount for characterizing these properties. Cyclic Voltammetry (CV) and the Electrochemical Quartz Crystal Microbalance (EQCM) are two powerful methods used for this purpose.
Cyclic Voltammetry (CV) is a primary tool for assessing the quality of a this compound SAM on an electrode surface, typically gold. A well-formed, densely packed monolayer acts as an insulating barrier, blocking the flow of current from redox-active species in the surrounding electrolyte to the electrode surface. nih.gov When a CV scan is performed on a SAM-modified electrode in the presence of a redox probe like ferrocene, the characteristic oxidation and reduction peaks seen on a bare electrode are significantly suppressed. researchgate.net The degree of this suppression is a direct indicator of the monolayer's integrity; a near-total absence of faradaic current suggests a well-packed, defect-free SAM. uniba.it Conversely, the presence of even small redox peaks can indicate pinholes or other defects in the monolayer that allow the electrolyte and its redox species to reach the electrode. uniba.it
Furthermore, CV is instrumental in studying the reductive and oxidative desorption of the SAM itself. nsf.govresearchgate.net By scanning to sufficiently negative or positive potentials, the thiol-gold bond can be broken, stripping the monolayer from the surface. The potential at which this occurs provides information about the stability of the SAM. nsf.gov For alkanethiols, reductive desorption is often considered a one-electron transfer process, while oxidative removal can be more complex. nsf.gov
Electrochemical Quartz Crystal Microbalance (EQCM) provides complementary, real-time information on mass changes occurring at the electrode surface with sub-microgram sensitivity. metrohm.com An EQCM functions by measuring the resonant frequency of a quartz crystal oscillator; this frequency changes as mass is added to or removed from its surface. wikipedia.orgosu.edu When used during electrochemical experiments, it can directly monitor the adsorption (mass increase) and desorption (mass decrease) of the this compound monolayer. rsc.org This technique is invaluable for confirming the processes observed in CV. For instance, as the potential is swept to induce reductive desorption, EQCM can simultaneously measure the corresponding mass loss, confirming the removal of the thiol molecules from the surface. wikipedia.org
Interfacial Properties and Functionalization of this compound SAMs
The ability to precisely control the chemical and physical properties of an interface is a key advantage of using this compound SAMs. These properties, including wettability and electrochemical responsiveness, can be tailored through the strategic design of the monolayer.
Wettability and Surface Energy Modulation
The wettability of a surface, a measure of its hydrophobicity or hydrophilicity, is fundamentally altered by the formation of a this compound SAM. The outward-facing terminal groups of the monolayer dictate the new surface energy. For this compound, the heptyl chains terminate in a methyl (-CH₃) group, creating a low-energy, nonpolar surface.
This transformation is quantified by measuring the contact angle of a liquid, typically water, on the surface. A bare gold surface is relatively hydrophilic, whereas a surface coated with a this compound SAM becomes significantly hydrophobic. researchgate.net The dense, quasi-crystalline packing of the alkyl chains presents a uniform layer of methyl groups, resulting in high water contact angles, often exceeding 100 degrees. nih.gov This change indicates a dramatic reduction in surface energy. The ability to predictably modulate surface energy is critical for applications in microfluidics, biocompatible coatings, and corrosion resistance.
Water Contact Angles on Various Surfaces
| Surface | Typical Advancing Water Contact Angle (θ) | Surface Character |
|---|---|---|
| Untreated Gold | < 90° (often ~65-70°) | Hydrophilic |
| This compound SAM on Gold | > 100° | Hydrophobic |
| -COOH Terminated SAM on Gold | < 30° | Hydrophilic |
Integration of Redox-Active Moieties within this compound SAMs
This compound is frequently used as a component in mixed SAMs to incorporate and study redox-active molecules, such as ferrocene derivatives. researchgate.net In these systems, a ferrocene-terminated alkanethiol is co-adsorbed with a "diluent" thiol, like this compound. nih.gov This approach offers several advantages:
Control of Surface Concentration: By varying the molar ratio of the ferrocene-thiol to this compound in the deposition solution, the surface density of the redox centers can be precisely controlled.
Minimizing Interactions: The this compound molecules act as spacers, physically separating the ferrocene units from each other. This minimizes intermolecular interactions that can complicate electrochemical behavior and allows the study of isolated redox centers. nih.gov
Creating a Controlled Environment: The alkyl chains of the this compound create a uniform, nonpolar environment around the ferrocene moiety, influencing its redox potential and electron transfer kinetics. researchgate.net
Cyclic voltammetry of such a mixed monolayer shows well-defined redox peaks corresponding to the ferrocene/ferrocenium couple. xmu.edu.cn The position and shape of these peaks provide detailed information about the electron transfer rate and the local environment of the redox probe. nih.gov
Binary-Component SAMs with this compound
For example, mixing hydrophobic this compound with a hydrophilic thiol like mercaptoundecanoic acid allows for the creation of surfaces with intermediate wettability. nih.gov The final surface energy and contact angle are dependent on the relative ratio of the two components in the monolayer. This strategy is essential for applications where specific levels of protein adsorption or cell adhesion are required, as these biological interactions are highly sensitive to the mix of hydrophobic and hydrophilic domains on a surface. nih.gov
Stability and Durability of this compound SAMs
The practical utility of SAMs depends on their stability under operational conditions. This compound SAMs on gold are relatively robust but have known limitations regarding thermal, chemical, and electrochemical stability.
Thermal Stability: Alkanethiol SAMs on gold are stable at moderate temperatures. However, at elevated temperatures (typically above 100-110°C), thermal energy can become sufficient to induce disorder, desorption of the molecules, and degradation of the monolayer. researchgate.net
Electrochemical Stability: As discussed previously, the gold-thiolate bond can be cleaved at sufficiently negative (reductive desorption) or positive (oxidative desorption) electrochemical potentials. The stable potential window for alkanethiol SAMs on gold in aqueous solutions is a critical parameter for their use in electrochemical devices. researchgate.net Long-term exposure to even moderate potentials can lead to gradual degradation of the monolayer. uniba.it
Environmental Stability: The long-term stability of this compound SAMs in air or aqueous media can be compromised over time. Oxidation of the sulfur headgroup or the gold substrate can occur, and the monolayer can be displaced by contaminants. Studies have shown that contact angles on methyl-terminated SAMs can decrease significantly after incubation in aqueous environments over days, indicating changes in the monolayer structure or composition. nih.gov
Despite these limitations, this compound SAMs offer good stability for many laboratory-scale applications and can be protected or stabilized through various strategies for more demanding environments.
Catalytic Roles and Applications of 1 Heptanethiol in Chemical Transformations
1-Heptanethiol as a Ligand in Homogeneous and Heterogeneous Catalysis
The efficacy of many catalysts, particularly those based on metal nanoparticles, is intrinsically linked to the molecules that surround them. These molecules, or ligands, can dictate the catalyst's stability, solubility, and, most importantly, its catalytic behavior. This compound, with its strong affinity for metal surfaces via its sulfur atom, is an exemplary ligand in both homogeneous and heterogeneous catalytic systems. mdpi.comfrontiersin.org
Metal nanoparticles are highly prized as catalysts due to their large surface-area-to-volume ratio, which maximizes the number of active sites available for reaction. However, their high surface energy makes them prone to agglomeration, a process that deactivates their catalytic potential. Capping agents are therefore essential during the synthesis of metal nanoparticles to control their growth and prevent aggregation. nih.govrsc.org
This compound and other long-chain alkanethiols are particularly effective capping agents. They readily adsorb onto the surface of metal nanoparticles, forming a protective, self-assembled monolayer (SAM). nih.gov This organic layer provides steric hindrance, physically keeping the nanoparticles separated and stable in solution. nih.gov The choice of capping agent is critical, as it can be used to tune the size and shape of the nanoparticles during synthesis, which in turn influences their catalytic properties. acs.org The heptyl chain of this compound provides a robust barrier against aggregation while allowing for solubility in various organic solvents, facilitating its use in a range of catalytic environments.
Table 1: Influence of Alkanethiol Capping Agents on Metal Nanoparticle Catalysts
| Property | Influence of this compound (as an Alkanethiol Ligand) | Scientific Rationale |
|---|---|---|
| Nanoparticle Stability | High | Forms a protective self-assembled monolayer (SAM) that prevents agglomeration through steric hindrance. nih.govnih.gov |
| Size & Shape Control | High | The ligand controls the growth rate of different crystal facets during synthesis, allowing for tailored nanoparticle morphology. acs.org |
| Dispersion | High | Facilitates the anchoring of nanoparticles onto solid supports, leading to high metal dispersion and more accessible active sites. nih.gov |
| Solubility | Tunable | The alkyl chain imparts solubility in organic media, making the catalyst suitable for liquid-phase reactions. |
Beyond its structural role in stabilizing nanoparticles, this compound as a ligand plays a direct and often decisive role in the catalytic process itself. The presence of the thiol monolayer can profoundly alter the electronic structure of the metal's surface, which can either enhance or suppress catalytic activity. nih.gov This modulation is a double-edged sword: in some contexts, the ligand can block active sites, acting as a "poison," while in others, it can promote a desired reaction pathway, leading to exceptional selectivity. acs.org
A key mechanism for this modulation is the ability of the thiol ligand to selectively block certain active sites or create a specific microenvironment around the catalytic center. This can prevent unwanted side reactions and guide the substrate to interact with the catalyst in a specific orientation. For instance, in hydrogenation reactions, alkanethiol ligands on a catalyst surface have been shown to inhibit the isomerization of the alkene product, thereby "switching" the selectivity of the reaction. osti.gov By occupying a vacant coordination site on the metal catalyst, the thiol prevents the product from re-adsorbing and isomerizing, while still allowing the primary hydrogenation of the starting material to proceed. osti.gov This level of control, achieved by simply introducing a ligand like this compound, is a powerful strategy for designing highly selective catalytic systems.
This compound in Specific Catalytic Reactions
This compound is not only a passive modulator but can also be an active participant or a key additive in a variety of catalytic reactions. Its nucleophilic sulfur atom and its ability to interact with metal catalysts make it relevant in processes ranging from biorefinery to fine chemical synthesis.
Hydrodeoxygenation (HDO) is a critical catalytic process for upgrading biomass-derived oils into transportation fuels and chemical feedstocks. nih.gov The process involves removing oxygen atoms from organic compounds using hydrogen. nih.gov Typical HDO catalysts include noble metals and sulfided transition metals like cobalt-molybdenum sulfide (B99878) (CoMoS₂). wikipedia.orglibretexts.org
The direct role of this compound in HDO is complex. Sulfur compounds are often considered poisons for noble metal catalysts. However, in the context of HDO, the presence of a sulfur source is necessary for maintaining the activity of sulfided catalysts. wikipedia.org The introduction of a thiol like this compound to an HDO reaction could have several effects. For noble metal catalysts, it would likely act as an inhibitor by blocking active sites. For sulfided catalysts, it could potentially serve as a sulfur-donating agent to maintain the sulfided state of the catalyst under reaction conditions. Furthermore, in reactions like the hydrogenation of thioesters, the in situ generation of thiols has been observed to inhibit the catalyst, slowing down the reaction rate. masterorganicchemistry.comyoutube.com This suggests that the presence of this compound in an HDO reactor would need to be carefully managed to either avoid catalyst deactivation or to intentionally modify the catalyst's selective properties.
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govmdpi.com Thiols, particularly in their deprotonated thiolate form, are exceptionally potent nucleophiles for this transformation. google.com
This compound can act as the nucleophilic "Michael donor" in this reaction. In the presence of a base, the thiol proton is removed to generate the more nucleophilic heptylthiolate anion. This anion then attacks the β-carbon of an α,β-unsaturated acceptor, such as an enone or an acrylate. The reaction is thermodynamically favorable and results in the formation of a new carbon-sulfur bond. mdpi.com This reaction is highly efficient and is a cornerstone of synthetic chemistry for creating complex molecules.
Table 2: Role of this compound in Specific Catalytic Reactions
| Reaction Type | Role of this compound | Catalyst System | Key Outcome |
|---|---|---|---|
| Hydrodeoxygenation (HDO) | Potential Catalyst Modifier/Inhibitor | Noble Metals, Sulfided Metals (e.g., CoMoS₂) | Can act as a poison for noble metals or a sulfiding agent for metal sulfide catalysts, influencing activity and stability. wikipedia.orgmasterorganicchemistry.com |
| Michael Addition | Nucleophilic Reactant (Michael Donor) | Base-catalyzed | Forms a new carbon-sulfur bond via conjugate addition to an α,β-unsaturated compound. nih.govgoogle.com |
| Oxidation/Reduction | Substrate / Catalyst Modifier | Various (e.g., Ruthenium complexes, Metal oxides) | Can be oxidized to other sulfur compounds or can modify catalyst surfaces, influencing the rate and selectivity of reduction reactions. osti.govmasterorganicchemistry.com |
This compound can participate in a range of catalytic oxidation and reduction reactions, both as a substrate and as a catalyst modifier. The sulfur atom in a thiol is in a low oxidation state and can be readily oxidized. Catalytic oxidation of thiols can lead to the formation of disulfides, sulfoxides, or sulfonic acids, depending on the catalyst and oxidizing agent used. For example, cobalt-based catalysts have been shown to facilitate the oxidative cleavage and amidation of various organosulfur compounds, including aliphatic thiols.
In reduction reactions, such as catalytic hydrogenations, the presence of this compound can significantly influence the outcome. As discussed previously, thiols can act as "switches" for selectivity in hydrogenation. osti.gov In the hydrogenation of thioesters to alcohols and thiols, the product thiol can reversibly inhibit the ruthenium catalyst, slowing the reaction. masterorganicchemistry.comyoutube.com This demonstrates that this compound can be a powerful tool for modulating the activity of reduction catalysts, allowing for greater control over the reaction products.
Mechanistic Insights into this compound-Mediated Catalysis
The catalytic efficacy of this compound is deeply rooted in the distinct chemical properties of its sulfhydryl functional group and the dynamics of its interaction with catalyst surfaces. Understanding these mechanisms is crucial for optimizing existing catalytic systems and designing new ones. The molecule's ability to form self-assembled monolayers (SAMs) and the inherent reactivity of the thiol group are central to its role in various chemical transformations.
Adsorption-Desorption Dynamics in Catalytic Cycles
The initial step in many heterogeneously catalyzed reactions involving this compound is its adsorption onto a solid surface. This process is not merely a random deposition but a complex interplay of physical and chemical forces that dictate the orientation and stability of the adsorbed species. The formation of self-assembled monolayers (SAMs) is a prime example of this, where molecules like this compound spontaneously form a highly ordered single molecular layer upon exposure to a suitable substrate, such as gold or copper. rsc.org
The adsorption process can proceed through different phases. Studies on the adsorption of this compound on a Cu(110) surface have shown that below 200 K, the molecule initially forms multilayers through physisorption, a process driven by weaker van der Waals forces. acs.org The formation of the more stable, chemisorbed monolayer occurs via a physisorbed precursor state. acs.org This chemisorption involves the formation of a strong, direct bond between the sulfur atom of the thiol group and the metal surface. rsc.orgcreative-proteomics.com
The dynamics of adsorption and desorption are critical to the catalytic cycle. For a catalyst to be effective, it must bind the reactant molecules with sufficient strength to facilitate their transformation but also allow the products to desorb and free up the active site. Research on this compound has provided quantitative insights into these processes. For instance, the molecular binding energy for physisorbed heptanethiol on Cu(110) has been determined, alongside the energy required for the subsequent desorption of the alkyl chain. acs.org In other applications, such as the use of zinc-based adsorbents for desulfurization, this compound is captured primarily through chemical adsorption, with a smaller fraction being physically adsorbed. researchgate.net Importantly, the catalytic capacity of such adsorbents can often be fully restored through a process of catalytic reactive regeneration, highlighting the reversible nature of the adsorption-desorption cycle. researchgate.net
The following table summarizes key energetic and capacity parameters related to the adsorption and desorption of this compound on different surfaces.
| Parameter | Value | Surface/Adsorbent | Description |
| Molecular Binding Energy | 63 kJ/mol | Cu(110) | Energy of the physisorbed multilayer state. acs.org |
| Dissociative Desorption Enthalpy | 117 kJ/mol | Cu(110) | Enthalpy for the desorption of the alkyl chain from the chemisorbed layer upon heating. acs.org |
| Adsorption Capacity | 25.7 mg-S/g | Z-sorb | Pronounced adsorption capacity of heptanethiol on a bifunctional Zn-based adsorbent. researchgate.net |
This table presents selected research findings on the adsorption and desorption characteristics of this compound on catalytic surfaces.
Upon chemisorption, particularly on surfaces like gold, this compound can form highly ordered superstructures. rsc.orgacs.org Heating a saturated monolayer of heptanethiol on Cu(110) to 350 K, for example, results in a well-ordered structure. acs.org This ordering can influence the catalytic environment, potentially improving performance by controlling catalyst orientation and modifying the local chemical environment. rsc.org
Role of the Thiol Group in Reaction Pathways
The thiol (-SH) group is the anchor and the active component of this compound in catalytic processes. wikipedia.org Its significance stems from the unique chemical properties of the sulfur atom, which dictates the molecule's interaction with substrates and its participation in reaction mechanisms. youtube.com
The primary role of the thiol group is to form a strong bond with the catalyst surface, a process central to the formation of SAMs on metals like gold. rsc.orgcreative-proteomics.com This bond is not a simple interaction; recent studies suggest that the adsorption of alkanethiols on a Au(111) surface involves significant reconstruction, with the thiol molecules binding to gold adatoms. nih.gov This strong anchoring orients the heptyl chains, creating a defined and modifiable surface that can itself be catalytic or serve as a platform for further catalytic functionalization. rsc.org
Beyond anchoring, the thiol group is chemically reactive and can directly participate in catalytic cycles. Key aspects of its reactivity include:
Redox Activity : The sulfhydryl group can readily donate electrons, making it a potent reducing agent. creative-proteomics.comnih.gov It can be oxidized by various agents to form an organic disulfide (R-S-S-R). wikipedia.org This reversible oxidation-reduction is a cornerstone of many biological and industrial catalytic cycles, allowing the thiol group to mediate electron transfer steps. wikipedia.orgnih.gov
Nucleophilicity : After deprotonation to the highly reactive thiolate anion (R-S⁻), the group becomes a strong nucleophile. nih.gov In this form, it can attack electrophilic centers in a substrate, initiating a chemical transformation.
Thiol-Disulfide Exchange : Thiols can react with disulfide bonds, a process that is crucial in the folding and structural integrity of proteins and has parallels in synthetic catalytic systems. wikipedia.org
Modulation of Electronic Properties : When used to stabilize nanoparticles for catalysis, such as platinum nanoparticles for fuel cell reactions, the thiol layer can influence the electronic properties of the catalyst, thereby enhancing reaction efficiency. thegoodscentscompany.com
The following table outlines the principal functions of the thiol group in catalytic mechanisms.
| Function | Description | Relevance in Catalysis |
| Surface Anchoring | Forms strong covalent or coordination bonds with metal surfaces (e.g., gold, copper). rsc.orgcreative-proteomics.com | Essential for the formation of stable, ordered Self-Assembled Monolayers (SAMs), which act as catalytic platforms. rsc.orgsemanticscholar.org |
| Electron Donation (Redox) | The -SH group can be oxidized, participating in redox reactions by donating electrons. creative-proteomics.comnih.gov | Mediates electron transfer steps in catalytic cycles; acts as a reducing agent. creative-proteomics.com |
| Nucleophilic Attack | The deprotonated thiolate (R-S⁻) is a powerful nucleophile that can initiate reactions. nih.gov | Participates directly in reaction pathways by attacking substrate molecules. nih.gov |
| Stabilization | Cysteine residues, containing thiol groups, form disulfide bridges that stabilize protein structures. creative-proteomics.com | In biomimetic systems or enzyme catalysis, this stabilization is crucial for maintaining the active conformation of the catalyst. nih.gov |
This table details the fundamental chemical roles the thiol group of this compound plays in mediating and participating in catalytic reaction pathways.
In essence, the thiol group provides this compound with a dual capability. It acts as a robust tether to the catalyst support, creating an organized and stable reaction environment, while also possessing the inherent chemical reactivity to actively engage in the steps of a catalytic cycle, from electron transfer to nucleophilic substitution.
1 Heptanethiol in Advanced Materials Science and Nanotechnology
Development of Functional Materials Utilizing 1-Heptanethiol
The integration of this compound into material design is primarily driven by its capacity to modify and control surface chemistry. By forming a dense, organized monolayer, it can alter the interfacial properties of a material, which is fundamental to creating functional materials for a wide array of applications.
The surface modification of nanoparticles with this compound is a cornerstone of its application in nanotechnology. The thiol group (–SH) of this compound exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold, leading to the spontaneous formation of a covalent sulfur-metal bond. researchgate.netnih.govrsc.org This process results in a self-assembled monolayer that coats the nanoparticle surface. researchgate.netnih.govdtic.mil
The primary role of the this compound monolayer is to passivate the nanoparticle surface, preventing aggregation and enhancing its colloidal stability. researchgate.net The seven-carbon alkyl chain of this compound imparts a hydrophobic character to the nanoparticle surface. This is particularly useful for controlling the solubility of the nanoparticles. For instance, gold nanoparticles functionalized with alkanethiols like this compound become readily dispersible in nonpolar organic solvents, a property essential for their incorporation into various organic-based systems. researchgate.net
Molecular dynamics simulations have shown that the adsorption of alkanethiolate SAMs can cause the surface of gold nanoparticles to become highly corrugated. dtic.mil Furthermore, the properties of these functionalized nanoparticles, such as their stability and interaction with their environment, are dictated by the length of the alkyl chain and the packing density of the monolayer. nih.govdtic.mil The formation of these SAMs is a critical step in creating nanoparticle-based materials with tailored properties for applications ranging from catalysis to electronic devices.
Table 1: Properties of Alkanethiol-Functionalized Gold Nanoparticles
| Functionalizing Alkanethiol | Nanoparticle Core Material | Resulting Surface Property | Enhanced Solubility | Key Application Area |
|---|---|---|---|---|
| This compound | Gold | Hydrophobic | Organic Solvents | Nanoparticle-polymer composites, Sensors |
| 1-Octanethiol | Gold | Hydrophobic | Toluene, Chloroform | Organic electronics |
| 1-Dodecanethiol | Gold | Highly Hydrophobic | Toluene | Chemiresistive sensors springernature.com |
| Thioctic Acid | Gold | Hydrophilic (at high pH) | Aqueous Solutions | Biosensors, Drug Delivery nih.gov |
| (1-mercaptoundec-11-yl) tetraethyleneglycol | Gold | Hydrophilic | Water, Alcohols | Biomedical imaging |
This compound plays a crucial role in the development of advanced polymer composites, particularly those incorporating nanoparticles. Composites are materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. wiley-vch.de The integration of this compound-functionalized nanoparticles into a polymer matrix is a common strategy to enhance the properties of the resulting composite material.
The hydrophobic surface layer provided by the this compound SAM improves the compatibility and dispersibility of the nanoparticles within a nonpolar polymer matrix. This prevents the agglomeration of nanoparticles, which is a common challenge in the fabrication of nanocomposites, and ensures a more uniform distribution of the filler material. The improved dispersion leads to enhanced mechanical, thermal, and electrical properties of the composite.
The fabrication of these composites can involve methods such as solution blending, where the functionalized nanoparticles and the polymer are dissolved in a common solvent before the solvent is evaporated, or melt blending, where the nanoparticles are mixed with the molten polymer. The choice of method depends on the properties of the polymer and the desired final characteristics of the composite.
Hybrid materials are composites where the constituent components are mixed at the nanometer or molecular level. nih.govrsc.org The synthesis of these materials often involves techniques like the sol-gel process, where molecular precursors are converted into a solid network. nih.govedi-info.ir this compound contributes to the engineering of novel hybrid materials, primarily through its use in creating functionalized nanoparticle building blocks.
This compound in Sensor Technology
The unique properties of this compound-functionalized materials make them highly suitable for applications in chemical sensor technology. The ability to form well-defined and tunable interfaces is particularly valuable for the fabrication of sensitive and selective sensing devices.
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a chemical analyte. scispace.com Arrays of these sensors, often referred to as "electronic noses," can be used to detect and distinguish between different volatile organic compounds (VOCs). mdpi.com this compound is utilized in the fabrication of chemiresistive sensors, typically as a capping agent for gold nanoparticles that form the active sensing layer. springernature.comscispace.com
The fabrication of such a sensor generally involves the following steps:
Substrate Preparation : A non-conductive substrate, such as silicon with a silicon dioxide layer, is cleaned. rsc.org
Electrode Patterning : Interdigitated electrodes, commonly made of gold or platinum, are deposited onto the substrate using techniques like photolithography and thermal evaporation. scispace.comnih.gov
Sensing Layer Deposition : A solution of this compound-functionalized gold nanoparticles is deposited onto the area between the electrodes, often by drop-casting or inkjet printing. scispace.comgoogle.com The solvent is then evaporated, leaving a thin film of the functionalized nanoparticles that bridges the electrodes. google.com
The sensitivity and selectivity of a chemiresistive sensor are critical for its performance. kaist.ac.krnih.gov Sensitivity refers to the magnitude of the sensor's response to a given concentration of an analyte, while selectivity is its ability to respond to a specific analyte in the presence of other interfering compounds. researchgate.netmdpi.com The functionalization of the sensing material with this compound plays a direct role in determining these characteristics.
The chemical nature of the this compound monolayer governs the interactions between the sensor and the analyte molecules. The nonpolar, seven-carbon alkyl chains of this compound result in a sensor that is more sensitive to nonpolar VOCs due to the principle of "like dissolves like." The partitioning of these analytes into the monolayer is more favorable, leading to a larger swelling effect and a more significant change in resistance.
Interestingly, this compound can also be used in mixed monolayers to tune the selectivity of a sensor. In one study, gold electrodes were modified with a mixture of a specific receptor molecule and this compound. It was found that the presence of this compound in the monolayer could decrease the selectivity for certain ions by preventing the formation of "sandwich complexes" that are necessary for the specific binding of the target ion. This demonstrates that this compound can act as a spacer molecule within the SAM, influencing the spatial arrangement of receptor sites and thereby modulating the sensor's selectivity.
Electrochemical Sensing Platforms
In the development of advanced electrochemical sensing platforms, this compound serves as a fundamental molecular component for the surface modification of electrodes. Its primary role is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, most commonly gold. ethz.ch The thiol group (-SH) of this compound exhibits a strong affinity for gold, leading to the spontaneous organization of the molecules into a dense, ordered, and relatively stable monolayer. sigmaaldrich.com This process is a cornerstone of "bottom-up" nanofabrication in sensor technology. berkeley.edu
The resulting this compound monolayer creates a hydrophobic, insulating barrier on the electrode surface. This barrier can be exploited for sensing in several ways. Modern electroanalytical methods achieve high selectivity and sensitivity by carefully tailoring the electrode material and recognition elements. rug.nl The insulating nature of the this compound SAM can block the electrochemical reactions of interfering species present in a sample, thereby enhancing the sensor's selectivity.
Furthermore, the deliberate introduction of defects or the integration of specific receptor molecules within the monolayer allows for the detection of target analytes. The principle relies on the analyte interacting with the modified surface in a way that alters the monolayer's electrochemical properties, such as its capacitance or impedance. For example, the binding of an analyte to a receptor within the SAM can disrupt the packing of the this compound molecules, allowing for an increase in electron transfer that can be measured as a signal. These platforms are valued for their potential in creating sensitive, rapid, and low-cost analytical devices for various fields. nih.gov The use of electrostatically charged SAMs has also been explored to enhance electrocatalysis and improve electrode stability in electrochemical energy devices. nih.gov
Nanoscale Architectural Design with this compound
The precise control over the structure and function of materials at the nanoscale is a central goal of nanotechnology. This compound is a versatile tool in this domain, contributing significantly to the architectural design of novel nanomaterials and devices through its role in fabrication and in mediating the unique properties that emerge at the nanoscale.
The construction of nanostructures and nanodevices often relies on techniques that can precisely control the arrangement of matter on a molecular level. This compound is instrumental in this area, primarily through its application as a capping agent and its use in self-assembly-based fabrication methods. researchgate.net
As a capping agent , this compound is introduced during the synthesis of nanoparticles, such as those made of gold or silver. nih.govsci-hub.se The thiol group binds to the surface of the growing nanocrystal, and the seven-carbon alkyl chain (the heptyl group) forms a protective layer. This layer serves two critical functions: it prevents the nanoparticles from aggregating into larger, uncontrolled clusters, and it allows for precise control over the final size and shape of the nanoparticles. d-nb.info The choice of capping agent is crucial as it modifies the surface chemistry, morphology, and stability of the nanoparticles. sci-hub.se
In self-assembly , this compound monolayers are used to pattern surfaces for the "bottom-up" fabrication of nanodevices. berkeley.edu A uniform layer of this compound can be formed on a substrate, which can then be selectively removed or modified in specific areas using techniques like microcontact printing or nanolithography. These patterned SAMs can then act as templates or resists, directing the subsequent assembly of other materials, such as different molecules, polymers, or nanoparticles, onto the predefined locations. researchgate.net This approach allows for the creation of complex, multi-component nanostructures with a high degree of precision, forming the basis for nanoscale electronic and photonic devices. berkeley.edunih.gov
| Fabrication Role of this compound | Technique/Process | Outcome/Application | Key Function |
| Capping Agent | Colloidal Nanoparticle Synthesis | Size/shape-controlled nanoparticles; Stable colloidal suspensions | Prevents aggregation; Controls crystal growth |
| Structural Component | Self-Assembled Monolayers (SAMs) | Patterned surfaces; Molecular templates | Forms ordered molecular layers for lithography or directed assembly |
| Building Block | Directed Self-Assembly | Nanoscale electronic circuits; Nanophotonic devices | Guides the placement of other nanoscale components |
The properties of materials at the nanoscale are often fundamentally different from their bulk counterparts, a phenomenon largely driven by quantum confinement and a high surface-area-to-volume ratio. iitk.ac.in These properties, such as color, melting point, and catalytic activity, are typically size-dependent. researchgate.net Modifying the surface of nanomaterials with a layer of this compound provides a powerful method to study and manipulate these size-dependent effects.
When nanoparticles, such as gold nanoparticles or semiconductor quantum dots, are capped with this compound, their surface environment is fundamentally altered. This organic layer modifies the surface energy and the electronic structure of the nanoparticle. For instance, the optical properties of gold nanoparticles, which result from localized surface plasmon resonance, are sensitive to both the particle's size and its surrounding dielectric environment. youtube.com A coating of this compound changes this environment, thereby shifting the plasmon resonance frequency and the perceived color of the nanoparticle solution. This effect is itself dependent on the core particle size.
Similarly, for semiconductor quantum dots, whose fluorescence is a direct result of quantum confinement, the size of the dot determines the color of light it emits. youtube.com A surface layer of this compound can passivate the surface, removing electronic states that would otherwise quench the fluorescence, thus enhancing the quantum yield. The interaction between the thiol layer and the quantum dot surface can influence the energy levels of the exciton (B1674681) (the electron-hole pair), which can subtly tune the emission wavelength for a given particle size. aps.orgaps.org
Research in this area investigates how the interplay between the nanoparticle core size and the this compound surface layer affects these properties. Understanding these relationships is critical for designing nanomaterials with precisely tailored optical, electronic, or catalytic functions for advanced applications. nih.gov
| Property Investigated | Nanomaterial System | Role of this compound Modification | Observed Size-Dependent Effect |
| Optical Properties | Gold Nanoparticles | Alters local dielectric environment | Shift in Surface Plasmon Resonance (color change) as a function of core size |
| Luminescence | Semiconductor Quantum Dots (QDs) | Surface passivation; Alters surface electronic states | Tuning of emission wavelength and quantum yield based on QD diameter |
| Thermal Properties | Metal Nanocrystals | Modifies surface free energy | Alteration of the size-dependent melting point depression |
| Electronic Transport | Nanoparticle Assemblies | Controls inter-particle spacing and tunneling barriers | The conductivity of the assembly depends on both particle size and the length of the capping molecule |
Computational and Theoretical Investigations of 1 Heptanethiol Systems
Quantum Chemical Calculations of 1-Heptanethiol Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the this compound molecule. These calculations, often employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. arxiv.org The primary goal is to solve the electronic Schrödinger equation, which describes the distribution and energy of electrons within the molecule. arxiv.org
Key aspects of the electronic structure of this compound that can be elucidated through these calculations include the molecular orbital (MO) energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter as it relates to the molecule's chemical reactivity and electronic excitability. A smaller gap generally implies higher reactivity.
The geometry of the this compound molecule, including bond lengths, bond angles, and dihedral angles, is optimized to find the lowest energy conformation. lsu.edu For this compound, this involves the seven-carbon alkyl chain and the thiol (-SH) functional group. The presence of the sulfur atom introduces specific electronic characteristics, such as the nature of the C-S and S-H bonds and the distribution of electron density, which can be quantified through population analysis.
Table 1: Computed Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar alkanethiols. Actual values would be obtained from specific quantum chemical calculations.)
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G |
| S-H Bond Length | 1.34 Å | DFT/B3LYP/6-31G |
| C-S-H Bond Angle | 96.5° | DFT/B3LYP/6-31G |
These calculations provide a foundational understanding of the molecule's behavior in various chemical and physical processes.
Molecular Dynamics Simulations of this compound Self-Assembly and Interfacial Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the collective behavior of large ensembles of molecules over time. nih.gov For this compound, MD simulations are particularly valuable for studying the formation of self-assembled monolayers (SAMs) on surfaces and their interactions at interfaces. researchgate.net
In a typical MD simulation of this compound SAM formation, a large number of individual molecules are placed in a simulation box with a substrate, such as a gold surface. The trajectories of all atoms are then calculated by solving Newton's equations of motion, governed by a force field that describes the interatomic and intermolecular interactions. nih.gov
These simulations reveal key structural features of the resulting monolayer. For instance, large-scale MD simulations of alkanethiol SAMs have shown that the alkyl chains tilt from the surface normal to optimize van der Waals interactions between adjacent chains. nih.govresearchgate.net The tilt angle is dependent on factors such as temperature, the lattice spacing of the substrate, and the length of the alkyl chain. nih.govresearchgate.net At higher temperatures, the ordered structure can transition to a more disordered phase with a smaller collective tilt angle. nih.govresearchgate.net
MD simulations also provide insights into the interfacial behavior of this compound. For example, simulations of heptane (B126788)/water interfaces show how surfactant molecules, which are structurally similar to this compound, arrange themselves to minimize interfacial energy. researchgate.net These simulations can quantify the density profiles across the interface, showing the distinct regions of the two bulk phases and the interfacial layer where the molecules are concentrated. osti.gov
Table 2: Structural Characteristics of Alkanethiol SAMs from MD Simulations
| Parameter | Finding | Reference |
| Tilt Angle | Alkanethiol chains on a gold substrate typically exhibit a collective tilt angle. For 13-carbon alkanethiols, this is around 25 degrees at 300 K. nih.govresearchgate.net | nih.govresearchgate.net |
| Effect of Temperature | Increasing temperature can induce a phase transition to a disordered state with a smaller tilt angle. For 13-carbon alkanethiols, this occurs around 350 K. nih.govresearchgate.net | nih.govresearchgate.net |
| Effect of Lattice Spacing | The tilt angle is sensitive to the substrate lattice spacing. For a 13-carbon alkanethiol, the tilt angle increases from near zero to 34 degrees as the lattice spacing increases from 4.7 Å to 5.3 Å. nih.govresearchgate.net | nih.govresearchgate.net |
| Nanoparticle Curvature | On spherical gold nanoparticles, the tilt angle of alkanethiols is influenced by the nanoparticle size and temperature. As temperature decreases, the chains become more ordered and adopt a larger tilt angle. researchgate.net | researchgate.net |
These simulations are crucial for understanding how to control the structure and properties of this compound-based films and coatings.
Density Functional Theory (DFT) Studies of Adsorption and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the adsorption of molecules onto surfaces and their chemical reactivity. researchgate.net DFT calculations can accurately predict the geometries and energies of adsorption, providing a molecular-level understanding of the bonding between this compound and various substrates. nih.gov
When this compound adsorbs on a metal surface, such as gold, nickel, or platinum, it typically does so through the sulfur atom. DFT studies on similar molecules like methane-thiol have shown that the molecule can adsorb either molecularly or dissociatively, where the S-H bond breaks, and the thiolate and a hydrogen atom bind to the surface. nih.gov The calculations reveal that dissociative adsorption to form a thiolate is often an exothermic process on reactive metal surfaces. nih.gov
DFT can also be used to calculate various descriptors of chemical reactivity. nih.gov These descriptors, derived from the electronic structure, help to predict how and where a molecule will react. Key reactivity descriptors include the Fukui function, which indicates the most likely sites for nucleophilic, electrophilic, and radical attack, and the molecular hardness and softness, which relate to the molecule's resistance to changes in its electron distribution. nih.gov For this compound, the sulfur atom and the double bond (if present in a derivative) are often key sites of reactivity. nih.gov
Table 3: Adsorption and Reactivity Insights from DFT
| System/Property | Key Finding from DFT Studies | Reference |
| Adsorption on Ni(111) | Methane-thiolate (CH₃S) preferentially binds to a threefold hollow site with the C-S axis tilted. nih.gov | nih.gov |
| Adsorption on Pd(111) and Pt(111) | The thiolate occupies a position between a hollow and a bridge site with a significant tilt of the C-S axis. nih.gov | nih.gov |
| Dehydrogenation | The process of S-H bond cleavage is not activated on Ni(111) but is an activated process on Pd(111) and Pt(111). nih.gov | nih.gov |
| Chemical Reactivity Descriptors | Thermodynamic and global descriptors (e.g., ionization potential, electron affinity) can be calculated to compare the reactivity of different thiol derivatives. nih.gov | nih.gov |
These DFT studies are essential for applications such as catalysis, corrosion inhibition, and the design of functional surfaces where the interaction of this compound with a substrate is critical.
Predictive Modeling for this compound-Based Material Design
Predictive modeling combines computational simulations with data-driven approaches, such as machine learning and artificial intelligence, to accelerate the design of new materials. mit.edu In the context of this compound, predictive modeling can be used to explore the vast design space of potential materials and identify candidates with desired properties. researchgate.net
The process often begins with the generation of a large dataset using high-throughput computational screening. For example, DFT or MD simulations could be used to calculate the properties of a wide range of this compound derivatives or composite materials containing this compound. This data can then be used to train a surrogate model, which is a computationally cheaper model that can rapidly predict the properties of new, untested materials. researchgate.net
These predictive models can be used to optimize materials for specific applications. For instance, one could use a predictive model to design a this compound-based corrosion inhibitor with improved adsorption strength on a particular metal surface. The model would guide the selection of functional groups to add to the this compound backbone to enhance its performance.
Generative AI models can also be employed to propose entirely new molecular structures with desired functionalities. youtube.com By learning the underlying relationships between chemical structure and material properties from a training dataset, these models can generate novel this compound-based molecules that are predicted to have superior performance characteristics for a given application. mit.eduyoutube.com
Table 4: Applications of Predictive Modeling in Material Design
| Modeling Approach | Application for this compound Systems | Potential Outcome |
| High-Throughput Screening | Systematically calculating the adsorption energies of various functionalized heptanethiols on different metal surfaces. | A database of adsorption properties to identify promising corrosion inhibitors or adhesion promoters. |
| Surrogate Modeling | Developing a fast-to-evaluate model that predicts the self-assembly behavior of this compound mixtures. | Rapid optimization of the composition of mixed SAMs for specific surface properties. |
| Machine Learning | Training a model to predict the interfacial tension of this compound solutions based on molecular descriptors. | Efficient design of surfactant packages for enhanced oil recovery or emulsion stabilization. |
| Generative AI | Generating novel thiol-based molecules with predicted high binding affinity to a specific protein target. | Discovery of new potential therapeutic agents or biosensor components. |
The integration of these predictive modeling techniques holds the promise of significantly accelerating the discovery and development of advanced materials based on this compound.
Environmental and Biological Research Perspectives of 1 Heptanethiol
Environmental Fate and Degradation Pathways of 1-Heptanethiol
This compound, a volatile sulfur compound, can be introduced into the environment through various industrial processes and natural sources. epa.gov Its persistence and transformation in the environment are governed by a combination of abiotic and biotic processes.
The abiotic degradation of this compound in the environment is primarily driven by photolysis and chemical oxidation, particularly in aquatic and soil systems.
Photolysis: In sunlit surface waters, thiols can undergo indirect photochemical transformation. rsc.orgrsc.org This process is often sensitized by chromophoric dissolved organic matter (CDOM), which absorbs sunlight and generates reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen. nih.gov The rate of this degradation is highly dependent on factors such as the pH of the water, with higher pH levels generally leading to increased transformation rates. rsc.orgnih.gov The presence of certain metal ions can also influence the rate of photolysis. rsc.orgnih.gov While specific studies on this compound are limited, the principles governing the photolysis of other thiols suggest it would be susceptible to similar degradation pathways in aquatic environments. rsc.org
Oxidation: In soil and water, this compound can be chemically oxidized. Common soil oxidants like permanganate (B83412) and persulfate can degrade hydrocarbons. eeer.org The effectiveness of these oxidants can be influenced by soil properties such as texture and organic matter content. eeer.orgus.es For instance, the gold-thiolate bond in self-assembled monolayers of alkanethiols is known to be susceptible to rapid oxidation under ambient conditions. osti.gov this compound is incompatible with strong oxidizing agents, acids, and bases. noaa.gov
| Degradation Mechanism | Influencing Factor | Effect on Degradation Rate | Reference |
|---|---|---|---|
| Photolysis | pH | Increases with higher pH | rsc.orgnih.gov |
| Dissolved Organic Matter | Acts as a photosensitizer, increasing degradation | rsc.orgnih.gov | |
| Metal Ions (e.g., Cu2+) | Can enhance transformation rates | rsc.orgnih.gov | |
| Oxidation | Soil Texture | Affects oxidant-contaminant contact and efficiency | eeer.orgus.es |
| Soil Organic Matter | Can consume oxidants, potentially reducing efficiency | us.es |
Microorganisms play a crucial role in the degradation of alkanes and related compounds in the environment.
Bacterial Degradation: Certain bacteria have demonstrated the ability to utilize hydrocarbons as a source of carbon and energy. For instance, species of Alcaligenes have been shown to degrade heptane (B126788), a structural analog of this compound. abuad.edu.ng Studies have indicated that the efficiency of this biodegradation can be influenced by environmental conditions such as salinity, with increased sodium chloride concentrations sometimes aiding the utilization of heptane by Alcaligenes sp. abuad.edu.ng The biodegradation of monoaromatic compounds by actinobacteria, which involves the cleavage of aromatic rings, showcases the diverse metabolic capabilities of microorganisms in breaking down persistent organic pollutants. microbiolj.org.ua While direct evidence for this compound is scarce, the principles of hydrocarbon biodegradation suggest that microbial communities with the appropriate enzymatic machinery could degrade it. unit.noyoutube.com
Biodegradation Pathways: The aerobic biodegradation of organic compounds generally involves enzymatic oxidation. unit.no For alkanes, this often starts with the introduction of an oxygen atom by monooxygenase or dioxygenase enzymes. The resulting alcohol can then be further oxidized to an aldehyde and a carboxylic acid, which can enter central metabolic pathways. It is plausible that a similar initial enzymatic attack on the alkyl chain of this compound could initiate its biodegradation.
Interactions of this compound within Biological Systems (Mechanistic Focus)
The thiol group of this compound is a key functional group that dictates its interactions with biological systems at a molecular level.
In biological systems, this compound can be metabolized by various enzymes, leading to its transformation and eventual elimination.
S-Methylation: A significant metabolic pathway for thiols is S-methylation, catalyzed by enzymes such as thiol methyltransferase (TMT) and thiopurine methyltransferase (TPMT). nih.govtandfonline.com These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of the thiol, forming a methyl sulfide (B99878). researchgate.net This process can be a detoxification pathway for xenobiotic thiols.
Cytochrome P450-Mediated Oxidation: The cytochrome P450 (P450) family of enzymes are well-known for their role in metabolizing a wide range of xenobiotics. nih.gov P450 enzymes can catalyze the oxidation of various substrates, including fatty acids and other lipophilic compounds. nih.govnih.gov It is established that P450 enzymes can interact with and be inhibited by thiol-containing compounds. wikipedia.org The metabolism of some thiol-containing drugs is dependent on P450 enzymes to proceed. acs.org The lipophilic nature of this compound suggests it could be a substrate for certain P450 isoforms, potentially leading to hydroxylation of the alkyl chain or oxidation of the thiol group itself.
| Enzyme Family | Reaction Type | Potential Product | Reference |
|---|---|---|---|
| Thiol Methyltransferases (e.g., TMT) | S-Methylation | Heptyl methyl sulfide | nih.govtandfonline.com |
| Cytochrome P450 (P450s) | Oxidation (e.g., Hydroxylation) | Hydroxy-heptanethiols, Heptanethiol sulfenic acid | nih.govnih.govacs.org |
The nucleophilic thiol group of this compound can interact with biological macromolecules, particularly proteins.
Covalent Modification of Cysteine Residues: The thiol group of this compound can potentially react with cysteine residues in proteins. Cysteine residues are important for protein structure and function, and their modification can have significant biological consequences. nih.govmdpi.comnih.gov Thiol-disulfide exchange reactions are a common type of interaction where a thiol on a small molecule can react with a disulfide bond in a protein, or vice-versa. rsc.org Furthermore, the thiol group can be a target for covalent modification through reactions like Michael addition. wikipedia.org
Non-covalent Interactions: The long alkyl chain of this compound gives it a hydrophobic character. This hydrophobicity can lead to non-covalent interactions with hydrophobic pockets or surfaces of proteins, potentially influencing their conformation and function. nih.gov Such interactions are fundamental in how many small molecules bind to their protein targets.
Research on Detection and Monitoring of this compound in Environmental and Biological Matrices
The detection and quantification of volatile sulfur compounds (VSCs) like this compound in complex matrices require sensitive and specific analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of VSCs. iwaponline.com The method involves separating the volatile compounds in a gas chromatograph and then detecting and identifying them with a mass spectrometer.
Sample Preparation Techniques: Due to the often low concentrations of VSCs in environmental and biological samples, a pre-concentration step is usually necessary. nih.gov
Headspace Analysis: Static headspace (HS) analysis is a simple and efficient technique where the volatile compounds in a sealed vial are allowed to equilibrate between the sample matrix and the gas phase (headspace) above it. iwaponline.com An aliquot of the headspace is then injected into the GC-MS.
Solid-Phase Microextraction (SPME): HS-SPME is a variation where a fused-silica fiber coated with a sorbent material is exposed to the headspace of the sample. nih.gov The VSCs adsorb to the fiber, which is then thermally desorbed in the GC injector. The choice of fiber coating is critical for the selective and sensitive extraction of the target analytes. nih.gov
Purge and Trap (P&T): This technique involves bubbling an inert gas through the sample, which strips the volatile compounds out. The stripped compounds are then trapped on a sorbent material, from which they are later desorbed into the GC.
| Technique | Principle | Common Application | Reference |
|---|---|---|---|
| Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Separation of volatile compounds by GC and identification by MS after headspace sampling. | Analysis of VSCs in water and other liquid samples. | iwaponline.com |
| Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) | Pre-concentration of analytes from the headspace onto a coated fiber prior to GC-MS analysis. | Analysis of VSCs in beverages and other complex matrices. | nih.gov |
| Canister-Based Sampling with GC-MS | Collection of whole air samples in canisters followed by pre-concentration and GC-MS analysis. | Monitoring VSCs in air. | iastate.edu |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Enhanced separation of complex mixtures using two different GC columns. | Analysis of sulfur compounds in natural gas and other complex hydrocarbon matrices. | chromatographyonline.com |
Future Research Directions and Emerging Applications of 1 Heptanethiol
Integration of 1-Heptanethiol in Advanced Manufacturing Processes
The integration of this compound into advanced manufacturing processes is primarily centered on its role in creating precisely controlled surfaces through self-assembled monolayers (SAMs). These ultra-thin films offer a powerful tool for surface engineering at the nanoscale, with significant potential in microfabrication, nanoparticle synthesis, and semiconductor manufacturing.
In the realm of microelectromechanical systems (MEMS) , this compound SAMs are being explored as anti-adhesion coatings. During the fabrication of MEMS, delicate microstructures can stick to the substrate, a phenomenon known as stiction, leading to device failure. The application of a this compound monolayer can create a low-energy surface that facilitates the clean release of these microstructures. nih.gov Research in this area focuses on optimizing the deposition process of this compound SAMs to ensure uniform and defect-free coatings that can withstand the harsh conditions of microfabrication.
Furthermore, this compound plays a crucial role in the directed self-assembly of micro and nanoscale components . By patterning a surface with regions of this compound SAMs, researchers can guide the assembly of other components onto specific locations. ceesdekkerlab.nl This bottom-up manufacturing approach is critical for the development of complex, miniaturized devices.
The synthesis of nanoparticles and quantum dots with tailored properties is another promising application. This compound can be used as a capping agent during nanoparticle synthesis to control their size, shape, and stability. nih.gov The alkyl chain of this compound provides a steric barrier, preventing the agglomeration of nanoparticles, while the thiol group ensures strong anchoring to the nanoparticle surface. In the context of quantum dots, which are semiconductor nanocrystals with size-dependent optical and electronic properties, this compound and other thiols are used as surface ligands to passivate the surface, enhance quantum yield, and improve their processability for integration into devices like LEDs and solar cells. rsc.org
Future research in this area will likely focus on:
Developing methods for the large-scale, high-throughput deposition of this compound SAMs for industrial applications.
Investigating the long-term stability and reliability of this compound-based coatings in various manufacturing environments.
Exploring the use of this compound in combination with other molecules to create multifunctional surfaces with tunable properties.
| Application Area | Role of this compound | Key Research Focus |
| Microelectromechanical Systems (MEMS) | Anti-adhesion coating, release agent | Optimization of SAM deposition, long-term stability |
| Directed Self-Assembly | Surface patterning for component guidance | High-resolution patterning techniques |
| Nanoparticle Synthesis | Capping agent for size and stability control | Tailoring nanoparticle properties for specific applications |
| Quantum Dot Manufacturing | Surface ligand for passivation and enhanced performance | Improving quantum efficiency and device integration |
Exploration of Novel Reaction Pathways and Catalytic Applications
While this compound is well-known for its role in surface science, its potential in catalysis and novel chemical transformations is an emerging area of research. The thiol group (-SH) is a versatile functional group that can participate in a variety of reactions, making this compound a candidate for use as a reactant, catalyst, or ligand in organic synthesis.
One area of exploration is the use of this compound in organocatalysis . Organocatalysts are small organic molecules that can accelerate chemical reactions. google.com The thiol group of this compound can act as a nucleophile or a proton donor, potentially catalyzing reactions such as Michael additions, aldol (B89426) reactions, and conjugate additions. Research is focused on designing new reaction conditions and systems where this compound or its derivatives can act as efficient and selective organocatalysts.
Furthermore, this compound can serve as a ligand in transition metal catalysis . The sulfur atom in the thiol group can coordinate to metal centers, influencing the catalytic activity and selectivity of the metal complex. nih.gov By modifying the structure of the this compound ligand, it may be possible to fine-tune the properties of the catalyst for specific applications, such as cross-coupling reactions or hydrogenations. The concept of "transient cooperative ligands," where a thiol can reversibly bind to a metal center and participate in the catalytic cycle, is a particularly promising avenue.
The development of This compound-functionalized materials as catalysts is another active research direction. By immobilizing this compound onto solid supports, such as polymers or silica, it is possible to create heterogeneous catalysts that are easily separable from the reaction mixture, offering advantages in terms of catalyst recycling and product purification. These functionalized materials could find applications in a range of industrial chemical processes.
Future research in this domain will likely involve:
Computational and experimental studies to elucidate the mechanisms of this compound-catalyzed reactions.
The synthesis and characterization of novel this compound-based ligands and organocatalysts.
The development of robust and efficient heterogeneous catalysts based on this compound-functionalized materials.
Expansion of this compound's Role in Biosensing and Biomedical Engineering
The ability of this compound to form well-defined self-assembled monolayers on gold surfaces makes it a valuable tool in the fields of biosensing and biomedical engineering. These SAMs provide a versatile platform for the controlled immobilization of biomolecules, such as proteins, enzymes, and DNA, which is a critical step in the development of many biomedical devices.
In the area of biosensors , this compound SAMs are used to create a stable and biocompatible interface between a solid transducer (e.g., a gold electrode) and a biological sample. rsc.org The thiol group of this compound forms a strong bond with the gold surface, while the terminal end of the alkyl chain can be functionalized to specifically capture target biomolecules. nih.govnih.gov For example, a mixed SAM containing this compound and a carboxyl-terminated thiol can be used to immobilize proteins via amide bond formation. This allows for the development of highly sensitive and selective biosensors for the detection of disease biomarkers, pathogens, and other analytes of clinical importance. nih.govmdpi.com
In biomedical engineering , this compound-functionalized surfaces are being investigated for a variety of applications, including:
Controlling cell adhesion and proliferation: By creating surfaces with specific chemical and physical properties using this compound SAMs, it is possible to control how cells interact with a material. This is crucial for the development of medical implants, tissue engineering scaffolds, and cell culture devices.
Drug delivery systems: this compound can be used to functionalize nanoparticles for targeted drug delivery. The thiol group can be used to attach the nanoparticles to a carrier molecule, while the alkyl chain can be modified to improve the biocompatibility and circulation time of the drug delivery vehicle. mdpi.com
Future research in this area will focus on:
Developing more sophisticated and robust methods for the functionalization of this compound SAMs with a wide range of biomolecules.
Investigating the long-term stability and biocompatibility of this compound-based interfaces in complex biological environments.
Exploring the use of this compound in the development of advanced diagnostic and therapeutic devices.
| Research Area | Finding | Implication |
| Protein Immobilization | Mixed SAMs of this compound and other thiols provide a stable platform for protein attachment. nih.gov | Enables the development of protein-based biosensors with controlled orientation and activity. |
| Biosensor Sensitivity | The chain length of the alkanethiol affects the sensor's response. rsc.org | Allows for the optimization of biosensor performance by tuning the properties of the SAM. |
| Biocompatibility | Thiol-based SAMs can create biocompatible surfaces for biomedical applications. nih.gov | Reduces non-specific binding and improves the in-vivo performance of medical devices. |
Development of Sustainable Synthesis and Application Methodologies
As the applications of this compound expand, there is a growing need to develop more sustainable methods for its synthesis and use. Traditional methods for the synthesis of thiols can involve harsh reagents and produce significant amounts of waste. Therefore, a key area of future research will be the development of "green" synthetic routes to this compound.
This includes exploring the use of:
Renewable feedstocks: Investigating the possibility of producing this compound from biomass or other renewable resources, rather than from petroleum-based starting materials.
Catalytic processes: Developing highly efficient and selective catalytic methods that minimize the use of stoichiometric reagents and reduce energy consumption.
Atom-economical reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
In addition to sustainable synthesis, there is also a focus on developing more environmentally friendly application methodologies. For example, in the formation of SAMs, researchers are exploring the use of greener solvents, such as water or ethanol, to replace more hazardous organic solvents. ijbiotech.com Furthermore, developing methods for the recycling and reuse of this compound and other reagents used in its applications will be crucial for minimizing the environmental impact of this technology.
Multiscale Modeling and Experimental Integration for Deeper Understanding
To accelerate the development of new applications for this compound, a deeper fundamental understanding of its behavior at the molecular level is required. Multiscale modeling, which combines different computational techniques to simulate systems at various length and time scales, is a powerful tool for achieving this.
Molecular dynamics (MD) simulations can be used to study the self-assembly process of this compound on surfaces, providing insights into the structure, dynamics, and stability of the resulting SAMs. These simulations can help to predict how changes in the molecular structure of the thiol or the properties of the substrate will affect the final monolayer.
Quantum mechanical (QM) calculations can be used to investigate the electronic properties of this compound and its interactions with other molecules and surfaces. This is particularly important for understanding its role in catalysis and its performance in electronic and optical devices.
By integrating these computational models with experimental data, researchers can develop a more complete picture of the structure-property relationships of this compound. This integrated approach will enable the rational design of new materials and devices with optimized performance. For example, modeling can be used to screen potential new applications for this compound before they are tested in the laboratory, saving time and resources.
Future research in this area will involve:
Developing more accurate and efficient computational models for simulating the behavior of this compound.
Combining different modeling techniques to create a comprehensive, multiscale understanding of this compound-based systems.
Using modeling to guide the design of new experiments and to interpret experimental results.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 1-heptanethiol in laboratory settings?
- Methodological Answer : Synthesis typically involves thiol-ene "click" reactions or nucleophilic substitution. For example, this compound can be reacted with propargyl-functionalized precursors using 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator under UV light. Purification via dialysis or chromatography yields ~40–51% pure product. Characterization requires mass spectrometry (MS) to confirm molecular weight (e.g., ESI+ mode: [(M+2H)/2] at m/z 1306.83) and NMR for structural validation . Purity is assessed via chromatographic methods (HPLC/GC) and comparison with reference standards .
Q. How can researchers verify the identity and purity of this compound?
- Methodological Answer : Confirm identity using CAS Registry Number (1639-09-4) and molecular formula (C₇H₁₆S). MS analysis should match the exact mass (132.27 g/mol) with observed peaks (e.g., m/z 1346.78 for [(M+2H)/2]). Purity is validated via gas chromatography (GC) with flame ionization detection or sulfur-specific detectors. Cross-reference spectral libraries (e.g., NIST) for IR and NMR data .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation due to CNS toxicity; monitor air concentration using OSHA/NIOSH guidelines (RTECS: MJ1400000). In case of exposure, rinse skin/eyes with water and seek medical attention. Store in airtight containers away from oxidizers to prevent degradation .
Advanced Research Questions
Q. How does this compound interact with adsorbent materials like sepiolite-Fe³⁺-phenanthroline hybrids?
- Methodological Answer : Immobilization studies involve exposing the hybrid material to this compound vapor at room temperature. Adsorption mechanisms depend on sepiolite’s crystal structure and Fe³⁺-phenanthroline’s affinity for sulfur. Quantify capture efficiency via GC-MS or sulfur chemiluminescence detection. Structural analysis (XRD, FTIR) reveals binding sites and potential for reusable adsorbents in environmental applications .
Q. What methodologies are used to model atmospheric dispersion of this compound in environmental studies?
- Methodological Answer : Air dispersion models (e.g., AERMOD) calculate 1-hour averaged concentrations using its molecular weight (132.3 g/mol) to convert ppm to µg/m³. Field data collection follows EPA methods for reduced sulfur compounds (e.g., TO-15). Calibration requires co-sampling with known standards (e.g., carbonyl sulfide) to account for interference .
Q. How can researchers resolve contradictions in thermodynamic data for this compound, such as heat capacity values?
- Methodological Answer : Use differential scanning calorimetry (DSC) or adiabatic calorimetry to measure heat capacity across temperature ranges (e.g., 298–373 K). Compare results with published datasets (e.g., NIST Standard Reference Data ). Discrepancies may arise from impurities or calibration errors; replicate experiments under controlled purity conditions (>98%) and validate with peer-reviewed studies.
Q. What advanced analytical techniques are suitable for studying this compound’s role in peptide amphiphile self-assembly?
- Methodological Answer : Employ cryo-TEM and small-angle X-ray scattering (SAXS) to analyze nanostructure formation. Monitor thiol-driven disulfide bond formation using Ellman’s assay. MS and circular dichroism (CD) spectroscopy can track conformational changes in peptide amphiphiles during aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
